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molecular formula C9H13NO2 B1330376 Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-45-3

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1330376
M. Wt: 167.2 g/mol
InChI Key: NJUXFNQDUIJYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906550B2

Procedure details

To a solution of aluminum chloride (50.19 g, 0.376 mol) in dry dichloroethane (580 mL) at 25° C. was added slowly acetic anhydride (17.75 mL, 0.188 mol). The resulting mixture was stirred at room temp. for 10 minutes, then a solution of pyrrole 33 (10.49 g, 0.0627 mol) in dichloroethane (30 mL) was added and the reaction mixture was stirred at room temp. for 2 h. After an additional 3 h at 80° C., the mixture was poured into ice water and extracted with dichloromethane. The organic layer was dried with anhy. sodium sulfate and concentrated in vacuo to an orange residue. Short plug filtration over silica gel (30% ethyl acetate/70% hexanes) gave 7.5 g (60%) of ethyl-3-acetyl-4,5-dimethyl-2-pyrrole carboxylate 34. 1H NMR (CDCl3) δ 9.0 (bs, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 2.1 (s, 3H), 1.9 (s, 3H), 1.3 (t, 3H) ppm.
Quantity
50.19 g
Type
reactant
Reaction Step One
Quantity
17.75 mL
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
10.49 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](OC(=O)C)(=[O:7])[CH3:6].[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]([CH3:23])=[C:20]([CH3:22])[CH:21]=1)=[O:16])[CH3:13]>ClC(Cl)C>[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]([CH3:23])=[C:20]([CH3:22])[C:21]=1[C:5](=[O:7])[CH3:6])=[O:16])[CH3:13] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
50.19 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
17.75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
580 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
10.49 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temp. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temp. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After an additional 3 h at 80° C.
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried with anhy
CONCENTRATION
Type
CONCENTRATION
Details
sodium sulfate and concentrated in vacuo to an orange residue
FILTRATION
Type
FILTRATION
Details
Short plug filtration over silica gel (30% ethyl acetate/70% hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1C(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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